3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
Overview
Description
3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Propanamide Derivative: The brominated indole is then reacted with 3-bromopropionyl chloride to form the corresponding propanamide derivative. This reaction is typically carried out in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The final step involves coupling the propanamide derivative with a pyridine derivative, such as 4-pyridinemethanol, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted indole derivatives, while oxidation reactions can lead to the formation of indole-2-carboxylic acids.
Scientific Research Applications
3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the role of indole derivatives in biological systems and their potential as drug candidates.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the presence of the bromine atom and pyridine ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(5-BROMO-1H-INDOL-3-YL)PROPAN-1-AMINE: This compound is similar in structure but lacks the pyridine moiety.
4-((5-BROMO-1H-INDOL-3-YL)METHYL)MORPHOLINE: This compound has a morpholine ring instead of the pyridine ring.
Uniqueness
3-(5-BROMO-1H-INDOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE is unique due to the presence of both the indole and pyridine moieties, which can confer distinct biological activities and binding properties. The combination of these two functional groups can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
3-(5-bromoindol-1-yl)-N-(pyridin-4-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O/c18-15-1-2-16-14(11-15)5-9-21(16)10-6-17(22)20-12-13-3-7-19-8-4-13/h1-5,7-9,11H,6,10,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSUZMUSFZQBNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC3=CC=NC=C3)C=C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.